Clostebol

Übersicht

Beschreibung

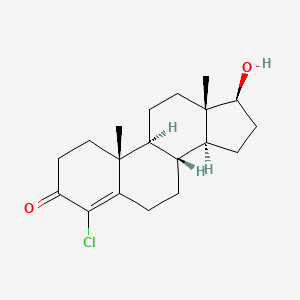

Es ist speziell das 4-Chlor-Derivat von Testosteron, das seine Umwandlung in Dihydrotestosteron (DHT) und Östrogen verhindert . Clostebol wird üblicherweise in seinen veresterten Formen verwendet, wie z. B. Clostebolacetat, Clostebolcaproat und Clostebolpropionat . Es wurde in verschiedenen medizinischen Anwendungen eingesetzt, einschließlich dermatologischer und ophthalmologischer Behandlungen .

Vorbereitungsmethoden

Clostebol kann durch die Chlorierung von Testosteron synthetisiert werden. Diese Modifikation verhindert die Umwandlung von this compound in DHT und Östrogen und verstärkt seine anabole Eigenschaften . Industrielle Produktionsverfahren beinhalten oft die Veresterung von this compound zur Bildung von Clostebolacetat, das stabiler ist und durch intramuskuläre Injektion verabreicht werden kann .

Analyse Chemischer Reaktionen

Clostebol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholabkömmlinge umwandeln.

Substitution: Die Chlorierung von Testosteron zur Bildung von this compound ist ein Beispiel für eine Substitutionsreaktion.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Chlorgas für die Chlorierung, Reduktionsmittel für Reduktionsreaktionen und Oxidationsmittel für Oxidationsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Clostebolacetat und andere veresterte Formen von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Androgenrezeptoren im Skelettmuskelgewebe bindet und Pfade aktiviert, die die Proteinsynthese fördern . Dies führt zu Muskelypertrophie oder der Zunahme der Muskelmasse und des Querschnitts . Die Chlorierung von this compound verhindert seine Umwandlung in DHT und Östrogen, wodurch das Risiko androgen- und östrogenbedingter Nebenwirkungen reduziert wird .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Clostebol is primarily utilized in dermatological and ophthalmological treatments. Its applications include:

- Topical Treatment : this compound acetate is commonly used in creams and ointments for treating skin conditions such as abrasions, ulcers, and radiation dermatitis. For instance, Trofodermin®, which contains this compound acetate and neomycin sulfate, is frequently prescribed for wound care in Italy .

- Ophthalmological Use : It has been applied in eye medications to manage various ocular conditions due to its anti-inflammatory properties .

Metabolic Pathways and Detection

The metabolism of this compound is crucial for understanding its detection in doping tests. Research has identified multiple metabolites of this compound, which can be detected in urine samples following administration. Key findings include:

- Metabolite Identification : Studies have reported the identification of up to 16 sulfate metabolites of this compound, with some detectable for over 10 days post-administration . Notably, metabolite S1a (4-chloro-5α-androst-3β-ol-17-one 3β-sulfate) has shown prolonged detectability, enhancing the ability to monitor for misuse .

- Analytical Techniques : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to improve the sensitivity of this compound detection in urine samples. These methods allow for the identification of both glucuronide and sulfate conjugates, providing a comprehensive profile of this compound metabolism .

This compound in Sports Doping

The use of this compound in sports raises significant concerns regarding doping practices. Its anabolic properties make it attractive to athletes seeking performance enhancement. Key points include:

- Prohibition by Regulatory Bodies : this compound is included on the World Anti-Doping Agency's list of prohibited substances due to its potential for misuse in competitive sports .

- Contamination Cases : Incidents of accidental contamination have been documented, where athletes tested positive for this compound metabolites after exposure to topical medications or through sexual contact with individuals using this compound-containing products . These cases highlight the complexities surrounding doping regulations and athlete culpability.

Case Studies

Several case studies illustrate the implications of this compound use in sports:

- Case Study 1 : An athlete tested positive for this compound metabolites after using Trofodermin® cream for a skin condition. The detection was attributed to the transdermal application of the medication, which led to significant urinary excretion of metabolites over an extended period .

- Case Study 2 : Another study examined contamination through sexual intercourse, where trace amounts of this compound were found in an athlete's urine after contact with a partner using a medication containing the steroid .

These case studies emphasize the need for clear guidelines regarding unintentional doping and highlight the challenges faced by regulatory bodies in distinguishing between intentional and accidental use.

Data Table: this compound Metabolites Overview

| Metabolite Name | Type | Detectability Duration | Method of Detection |

|---|---|---|---|

| S1a | Sulfate | Up to 31 days | LC-MS/MS |

| M1 | Glucuronide | Up to 14 days | GC-MS/MS |

| M2 | Glucuronide | Varies | LC-MS/MS |

| M5 | Sulfate | Varies | LC-MS/MS |

Wirkmechanismus

Clostebol exerts its effects by binding to androgen receptors in skeletal muscle tissue, activating pathways that promote protein synthesis . This leads to muscle hypertrophy, or the increase in muscle mass and cross-sectional area . The chlorination of this compound prevents its conversion to DHT and estrogen, reducing the risk of androgenic and estrogenic side effects .

Vergleich Mit ähnlichen Verbindungen

Clostebol ähnelt anderen anabol-androgenen Steroiden, wie z. B.:

Testosteron: Das natürliche Hormon, von dem this compound abgeleitet ist.

Chlordehydromethyltestosteron (Oral Turinabol): Eine Verbindung, die die chemischen Strukturen von this compound und Metandienon kombiniert.

Methylthis compound: Ein verwandtes anaboles Steroid, das häufig in Nahrungsergänzungsmitteln vorkommt.

This compound ist insofern einzigartig, als seine Chlorierung die Umwandlung in DHT und Östrogen verhindert, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit diesen Hormonen reduziert wird .

Biologische Aktivität

Clostebol, a synthetic anabolic androgenic steroid (AAS) derived from testosterone, has garnered attention for its potential use in sports doping and its metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolism, detection in biological fluids, and implications for doping control.

Chemical Structure and Properties

This compound is chemically known as 4-chloro-17β-hydroxyandrost-4-en-3-one. Its structural modification from testosterone involves the addition of a chlorine atom at the C4 position, which enhances its anabolic properties while reducing androgenic effects. This modification is critical in understanding its biological activity and metabolic pathways.

Metabolism of this compound

This compound undergoes extensive metabolism in humans, primarily involving phase I and phase II metabolic processes.

- Phase I Metabolism : This includes the reduction and hydroxylation of this compound, leading to various metabolites. Key metabolites include:

- M1 (4-chloro-androst-4-en-3α-ol-17-one) : The primary metabolite detected in urine.

- M2-M4 : Other metabolites excreted mainly as glucuronides.

- Phase II Metabolism : This involves conjugation reactions, primarily sulfation and glucuronidation. Notably, this compound sulfate metabolites have been identified as long-term markers for detection in doping controls.

Table 1: Summary of this compound Metabolites

| Metabolite | Structure | Excretion Route | Detectability Duration |

|---|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Up to 10 days |

| M2 | Unknown | Glucuronide | Varies |

| M5 | 4-chloro-5-androstan-3β-ol-17-one | Sulfate | Up to 14 days |

| S1a | Sulfate conjugate | Sulfate | Up to 31 days |

Detection in Biological Fluids

The detection of this compound and its metabolites has been extensively studied due to its implications in sports doping. Various studies have demonstrated that this compound can be absorbed transdermally and can result in detectable levels of metabolites in urine after single or repeated exposures.

Case Studies

- Transdermal Application Study : A study involving controlled transdermal application of this compound acetate showed that metabolites could be detected in urine for over ten days post-exposure. The maximum concentration of M1 reached up to 40 ng/ml at peak levels .

- Incidental Contamination Study : Research indicated that incidental contamination through sexual intercourse could lead to detectable levels of this compound metabolites in urine. In one experiment, males applying this compound topically had urine concentrations reaching up to 22 μg/L shortly after exposure .

- Long-Term Excretion Study : In a study involving oral administration of this compound to healthy volunteers, several sulfate metabolites were detected over extended periods, with some remaining detectable for up to 31 days .

Implications for Doping Control

The presence of this compound in athletes raises significant concerns regarding unintentional doping due to environmental exposure or incidental contact. The findings suggest that stringent testing protocols are necessary to differentiate between intentional misuse and accidental exposure.

Recommendations for Testing Protocols

To mitigate false positives due to incidental exposure, the following measures are recommended:

- Establish clear thresholds for metabolite detection.

- Utilize advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate identification of metabolites.

- Conduct larger studies to better understand individual variability in metabolism and excretion patterns.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCIYZKSLLNNH-FBPKJDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046192 | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-58-9 | |

| Record name | Clostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clostebol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.